2,6,7-Trichloroquinazoline
Description
However, two structurally related isomers—2,4,6-Trichloroquinazoline and 2,4,8-Trichloroquinazoline—are documented in the referenced materials.
Properties
Molecular Formula |
C8H3Cl3N2 |
|---|---|
Molecular Weight |
233.5 g/mol |
IUPAC Name |
2,6,7-trichloroquinazoline |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H |
InChI Key |
LWHLZEVSVFLYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 7-chloro-1H-quinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIEA). The reaction mixture is heated to reflux for an extended period, usually around 36 hours, to ensure complete chlorination .
Industrial Production Methods: Industrial production methods for 2,6,7-Trichloroquinazoline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Regioselective Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura cross-couplings with 2,4,7-trichloroquinazoline demonstrate position-dependent reactivity ( ). The C-4 position initially undergoes competitive hydrolysis, necessitating strategic deactivation for sequential functionalization:
This sequential approach enables library synthesis of kinase inhibitors, with regioselectivity confirmed by 2D-NMR ( ).
Nucleophilic Aromatic Substitution (SNAr)
2,4-Dichloroquinazoline derivatives undergo regioselective SNAr at the C-4 position due to enhanced electrophilicity from adjacent nitrogen atoms ( ). For example:
-
Reaction with pyridin-2-ylmethanamine yields 2,7-dichloro-N-(pyridin-2-ylmethyl)quinazolin-4-amine in THF at room temperature (12 h) ( ).
-
NOESY experiments validate substitution patterns by correlating spatial proton interactions ( ).
Mechanistic Insights
-
Zwitterion Intermediate Formation : Reactions with 3,4,5,6-tetrachloro-1,2-benzoquinone proceed via 1,6-addition to form zwitterion intermediates, followed by HCl elimination and cyclization ( ).
-
Enolate Stabilization : THF promotes enolate formation during benzofuroquinoline synthesis, enhancing cyclization efficiency ( ).
Critical Analysis
While direct data on 2,6,7-trichloroquinazoline is absent, the C-2 and C-7 positions in analogous compounds show high reactivity in cross-coupling and SNAr reactions. The C-6 position (if present) likely exhibits reduced electrophilicity due to steric and electronic effects. Experimental verification via 2D-NMR or X-ray crystallography would be essential to confirm regioselectivity in the 2,6,7-isomer.
Scientific Research Applications
2,6,7-Trichloroquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6,7-Trichloroquinazoline is primarily related to its ability to inhibit tyrosine kinases and other cellular phosphorylation processes. This inhibition disrupts various signaling pathways, leading to its observed biological effects . The compound’s molecular targets include protein kinases, which play crucial roles in cell growth and proliferation.
Comparison with Similar Compounds
Structural and Chemical Properties
Trichloroquinazoline derivatives differ in the positions of chlorine substituents on the quinazoline ring. These positional variations influence reactivity, solubility, and applications. Below is a comparison of 2,4,6-Trichloroquinazoline and 2,4,8-Trichloroquinazoline based on available safety data sheets (SDS):
Potential Implications of Substituent Positions
For example:
- 2,4,8-Isomer : The 8-position chlorine could alter solubility or reactivity due to steric hindrance.
Limitations of Available Data
The absence of 2,6,7-Trichloroquinazoline in the provided evidence precludes a direct comparison. Furthermore, critical parameters such as:
- Synthetic routes
- Thermal stability
- Biological activity
Biological Activity
2,6,7-Trichloroquinazoline is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in oncology and infectious diseases. The biological activity of 2,6,7-trichloroquinazoline can be attributed to its structural properties that allow it to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 2,6,7-trichloroquinazoline. For instance, a study reported that quinazoline derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were notably low, indicating potent anticancer activity. Specifically, derivatives similar to 2,6,7-trichloroquinazoline demonstrated IC50 values ranging from 0.23 µM to 8.10 µM against MCF-7 cells .
Mechanism of Action:
- Cell Cycle Arrest: Compounds like 2,6,7-trichloroquinazoline have been shown to induce cell cycle arrest at the G1 phase in cancer cells.
- Apoptosis Induction: Evidence suggests that these compounds can trigger apoptosis through modulation of key proteins such as p53 and Bax .
Antimicrobial Activity
2,6,7-Trichloroquinazoline and its analogs have also been evaluated for their antimicrobial properties. Research indicates that certain quinazoline derivatives can exhibit activity against various bacterial strains. For example:
- Antileishmanial Activity: A study found that specific quinazolines reduced parasitemia in murine models of visceral leishmaniasis by as much as 24% when administered intraperitoneally .
- Broad-Spectrum Antibacterial Activity: Quinazolines have demonstrated efficacy against multi-drug resistant strains of bacteria such as Acinetobacter baumannii with MIC values in the single-digit micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of 2,6,7-trichloroquinazoline is influenced by its chemical structure. A structure-activity relationship analysis has revealed that modifications at various positions on the quinazoline ring can enhance or diminish its biological efficacy. For example:
- Substituents at positions 2 and 4 have been shown to significantly affect the compound's potency against different biological targets.
- Chlorination at specific sites has been associated with increased cytotoxicity and selectivity towards cancer cells .
Case Studies and Experimental Data
Several studies have investigated the effects of quinazoline derivatives on various cell lines and pathogens:
Future Directions
Given the promising biological activities exhibited by 2,6,7-trichloroquinazoline and its derivatives, future research should focus on:
- In vivo Studies: Further exploration of pharmacokinetics and efficacy in animal models.
- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying the observed anticancer and antimicrobial activities.
- Optimization of Derivatives: Synthesis of new analogs with improved potency and selectivity.
Q & A
Q. How to integrate multi-omics data in mechanistic studies of 2,6,7-Trichloroquinazoline’s biological targets?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment analysis (KEGG, Reactome) to identify perturbed networks. Validate with CRISPR-Cas9 knockouts of candidate targets .
Data Integrity & Reproducibility
Q. What criteria should be applied to validate contradictory bioactivity results in independent studies?
- Methodological Answer :
- Standardized assays : Adopt CONSORT-like guidelines for assay conditions (e.g., cell line authentication, serum lot consistency).
- Blinded replication : Partner with third-party labs to repeat key experiments.
- Meta-analysis : Pool data from ≥3 studies using random-effects models to quantify heterogeneity (I² statistic) .
Q. How to ensure compliance with open-data requirements while protecting proprietary 2,6,7-Trichloroquinazoline research data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
